2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol
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Overview
Description
2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol is an organic compound with the molecular formula C21H14Br2N2O4. It is characterized by the presence of bromine atoms, hydroxyl groups, and a benzoxazole moiety, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol typically involves multi-step organic reactions. . The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield amines, and substitution can yield various substituted derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity . The bromine atoms may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- 3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl-acetic acid
Uniqueness
2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol is unique due to its combination of bromine atoms, hydroxyl groups, and a benzoxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H14Br2N2O4 |
---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H14Br2N2O4/c1-10-3-2-4-16-18(10)25-21(29-16)13-8-12(5-6-15(13)26)24-9-11-7-14(22)20(28)17(23)19(11)27/h2-9,26-28H,1H3 |
InChI Key |
NMWWZIZASLESPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C(=C4O)Br)O)Br)O |
Origin of Product |
United States |
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